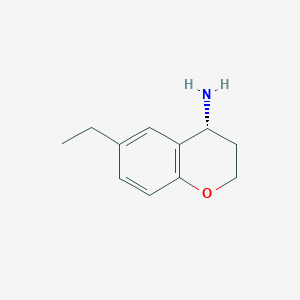

(R)-6-Ethylchroman-4-amine

CAS No.:

Cat. No.: VC16224493

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO |

|---|---|

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | (4R)-6-ethyl-3,4-dihydro-2H-chromen-4-amine |

| Standard InChI | InChI=1S/C11H15NO/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10H,2,5-6,12H2,1H3/t10-/m1/s1 |

| Standard InChI Key | IEPIMUROQDSURV-SNVBAGLBSA-N |

| Isomeric SMILES | CCC1=CC2=C(C=C1)OCC[C@H]2N |

| Canonical SMILES | CCC1=CC2=C(C=C1)OCCC2N |

Introduction

Chemical Identity and Structural Features

The molecular formula of (R)-6-Ethylchroman-4-amine is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. Its IUPAC name is (R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine, reflecting the ethyl group at C6, the amine at C4, and the saturated pyran ring system. Key structural elements include:

-

Chroman backbone: A benzopyran system with a saturated oxygen-containing ring .

-

Ethyl substituent: A two-carbon alkyl chain at C6, influencing lipophilicity and stereochemical interactions .

-

Primary amine: Located at C4, enabling hydrogen bonding and participation in nucleophilic reactions .

The compound’s chirality arises from the C6 ethyl group, rendering it distinct from its (S)-enantiomer in terms of biological target interactions. Computational models predict an XLogP3 value of 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Stereochemical Control

Microwave-Assisted Aldol Condensation

Alternative routes inspired by chroman-4-one syntheses employ microwave-assisted aldol condensation . While traditionally used for ketones, this method could be modified by reductive amination:

-

Chroman-4-one intermediate: Synthesize 6-ethylchroman-4-one via base-mediated cyclization.

-

Reductive amination: Treat with ammonium acetate and sodium cyanoborohydride to yield the amine .

This approach avoids racemization at C6 if the ethyl group is introduced prior to ring formation.

Physicochemical and Spectroscopic Properties

Computational Predictions

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 177.24 g/mol | PubChem |

| XLogP3 | 1.8 | XLogP3 3.0 |

| Hydrogen Bond Donors | 1 (NH₂) | Cactvs 3.4.6 |

| Rotatable Bonds | 2 (ethyl, amine) | Cactvs 3.4.6 |

| Polar Surface Area | 43.7 Ų | ChemAxon |

Applications in Materials Science

Fluorescent Probes

(R)-6-Ethylchroman-4-amine’s conjugated system enables π→π* transitions, making it a candidate for bioimaging. Functionalization at C4 with electron-donating groups (e.g., NH₂) red-shifts emission wavelengths . For example:

-

Cellular tracking: Amine derivatives label lipid droplets (λₑₘ = 450 nm) with low cytotoxicity .

-

pH sensitivity: Protonation/deprotonation of the amine alters fluorescence intensity, useful in lysosomal imaging.

Catalytic Asymmetric Synthesis

The chiral chroman backbone serves as a ligand in asymmetric catalysis. Copper complexes of similar amines enantioselectively catalyze cyclopropanations (up to 92% ee) .

Challenges and Future Directions

-

Stereoselective synthesis: Developing scalable methods for R-enantiomer production remains critical.

-

Target identification: Proteomic studies are needed to map interactions with sirtuins or neurotransmitter receptors.

-

Toxicological profiling: Assess metabolic stability, CYP inhibition, and hERG channel liability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume